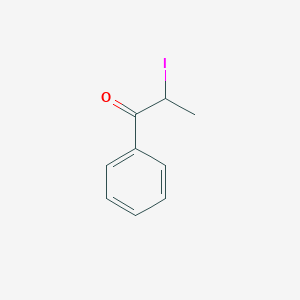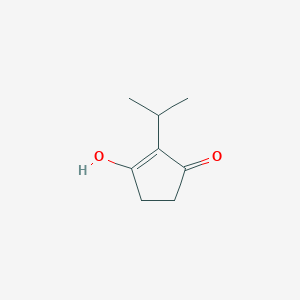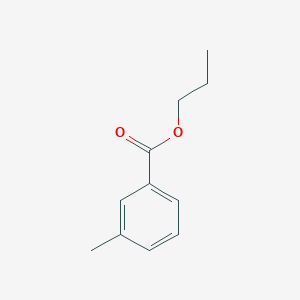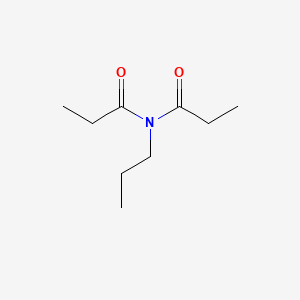
N-Propanoyl-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propanoyl-N-propylpropanamide is an organic compound with the molecular formula C6H13NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Propanoyl-N-propylpropanamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with propylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3CH2COCl+CH3CH2CH2NH2→CH3CH2CONHCH2CH2CH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of propionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propanoyl-N-propylpropanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield propionic acid and propylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, alcohols) under appropriate conditions.
Major Products Formed
Hydrolysis: Propionic acid and propylamine.
Reduction: Propylamine.
Substitution: Depending on the nucleophile, various substituted amides can be formed.
Wissenschaftliche Forschungsanwendungen
N-Propanoyl-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Propanoyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO.
N-Propylacetamide: An amide with a similar structure but different substituents.
N-Butylpropanamide: An amide with a longer alkyl chain.
Uniqueness
N-Propanoyl-N-propylpropanamide is unique due to its specific combination of propionyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other amides may not be suitable.
Eigenschaften
CAS-Nummer |
10601-71-5 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N-propanoyl-N-propylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-7-10(8(11)5-2)9(12)6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
VVBABNGTISDSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C(=O)CC)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



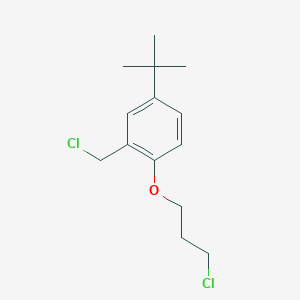
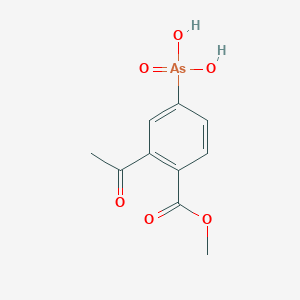


![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
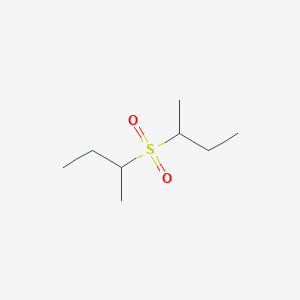

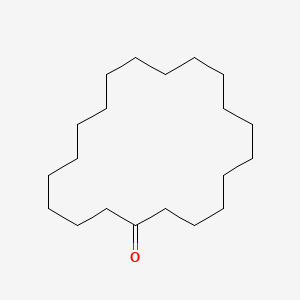
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

